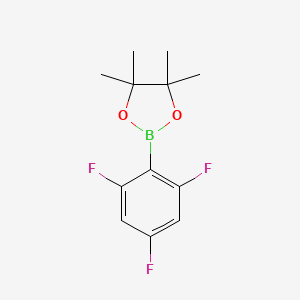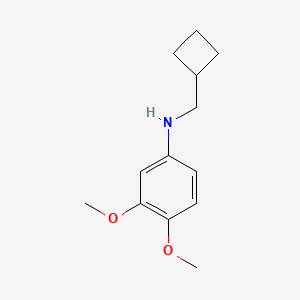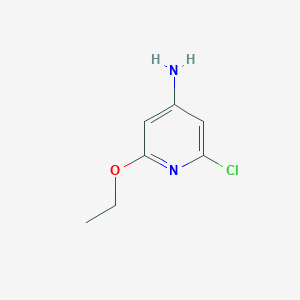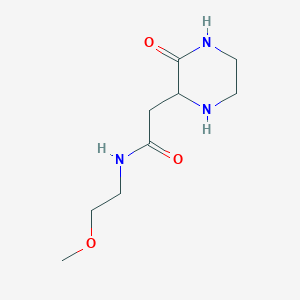
N-(2-methoxyethyl)-2-(3-oxopiperazin-2-yl)acetamide
説明
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, catalysts, and reaction conditions.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This involves detailing the chemical reactions the compound can undergo, including its reactivity, common reaction partners, and the products it forms.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, including its melting point, boiling point, solubility, stability, and reactivity.科学的研究の応用
Chemical Derivatives and Synthesis
- N-(2-methoxyethyl)-2-(3-oxopiperazin-2-yl)acetamide is a chemical compound that has been explored in various synthetic pathways. For instance, studies have reported the synthesis of N-acetyldopamine (NADA) derivatives, where similar compounds have been isolated and characterized. These derivatives have potential applications in traditional medicine and pharmacology (Yang et al., 2015).
Antimicrobial Applications
- Certain derivatives of N-(2-methoxyethyl)-2-(3-oxopiperazin-2-yl)acetamide have been synthesized and evaluated for their antimicrobial properties. Studies show that some compounds in this class exhibit promising antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Applications in Radiotherapy
- The compound has been studied for its stability in frozen injection form, particularly in the context of radiotherapy. Research has demonstrated that N-(2-methoxyethyl)-2-(3-oxopiperazin-2-yl)acetamide exhibits good stability when frozen, which is crucial for its potential use as a radiosensitizer (Luo Chuan-huan, 2007).
Applications in Herbicide Development
- Some studies have focused on the development of herbicides incorporating N-(2-methoxyethyl)-2-(3-oxopiperazin-2-yl)acetamide derivatives. These compounds have demonstrated significant activity against specific weeds, suggesting their potential use in agricultural applications (Okamoto et al., 1991).
Potential in Treating Metabolic Disorders
- Derivatives of N-(2-methoxyethyl)-2-(3-oxopiperazin-2-yl)acetamide have been synthesized and evaluated as selective β3-adrenergic receptor agonists. These compounds have shown promise in treating obesity and type 2 diabetes, with some exhibiting significant hypoglycemic activity in rodent models (Maruyama et al., 2012).
Safety And Hazards
This involves detailing any known safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.
将来の方向性
This involves discussing potential future research directions, including unanswered questions about the compound and potential applications.
特性
IUPAC Name |
N-(2-methoxyethyl)-2-(3-oxopiperazin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3/c1-15-5-4-11-8(13)6-7-9(14)12-3-2-10-7/h7,10H,2-6H2,1H3,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAFXCPQPXOEHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1C(=O)NCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-(3-oxopiperazin-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









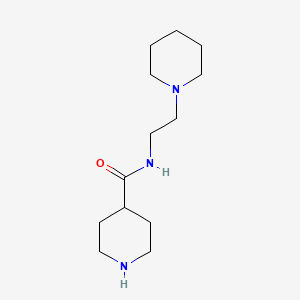
![2-Oxa-6-azaspiro[3.4]octane](/img/structure/B1395770.png)
